2-(3,4-Dichlorophenyl)succinic acid
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Overview
Description
2-(3,4-Dichlorophenyl)succinic acid: is an organic compound with the molecular formula C10H8Cl2O4 . It is a derivative of succinic acid, where the hydrogen atoms on the phenyl ring are substituted with chlorine atoms at the 3 and 4 positions.
Preparation Methods
Synthetic Routes and Reaction Conditions:
The synthesis of 2-(3,4-Dichlorophenyl)succinic acid typically involves the reaction of 3,4-dichlorobenzaldehyde with malonic acid in the presence of a base, followed by decarboxylation. The reaction conditions often include:
Base: Sodium ethoxide or potassium carbonate
Solvent: Ethanol or methanol
Temperature: Reflux conditions (around 78-80°C)
Time: Several hours to ensure complete reaction
Industrial Production Methods:
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The process may include:
Continuous flow reactors: To maintain consistent reaction conditions
Automated systems: For precise control of temperature, pressure, and reaction time
Purification steps: Such as recrystallization or chromatography to obtain high-purity product
Chemical Reactions Analysis
Types of Reactions:
2-(3,4-Dichlorophenyl)succinic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The chlorine atoms on the phenyl ring can be substituted with other functional groups, such as hydroxyl or amino groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents
Substitution: Nucleophiles such as sodium hydroxide (NaOH) or ammonia (NH3) under basic conditions
Major Products:
Oxidation: Formation of 3,4-dichlorobenzoic acid or 3,4-dichlorobenzophenone
Reduction: Formation of 2-(3,4-dichlorophenyl)butanol or 2-(3,4-dichlorophenyl)butane
Substitution: Formation of 2-(3,4-dihydroxyphenyl)succinic acid or 2-(3,4-diaminophenyl)succinic acid
Scientific Research Applications
2-(3,4-Dichlorophenyl)succinic acid has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of various organic compounds and pharmaceuticals.
Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and as a building block for active pharmaceutical ingredients.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(3,4-Dichlorophenyl)succinic acid involves its interaction with specific molecular targets and pathways. The compound can:
Inhibit enzymes: By binding to the active sites and preventing substrate access.
Modulate receptors: By acting as an agonist or antagonist, influencing cellular signaling pathways.
Alter gene expression: By affecting transcription factors and regulatory proteins, leading to changes in cellular functions.
Comparison with Similar Compounds
- 2-(2,4-Dichlorophenyl)succinic acid
- 2-(3,4-Dichlorophenyl)butanedioic acid
- 2-(3,4-Dichlorophenyl)glutaric acid
Comparison:
- 2-(3,4-Dichlorophenyl)succinic acid is unique due to the specific positioning of chlorine atoms on the phenyl ring, which influences its chemical reactivity and biological activity.
- 2-(2,4-Dichlorophenyl)succinic acid has chlorine atoms at different positions, leading to variations in its chemical properties and potential applications.
- 2-(3,4-Dichlorophenyl)butanedioic acid and 2-(3,4-Dichlorophenyl)glutaric acid have different carbon chain lengths, affecting their solubility, stability, and reactivity.
This detailed article provides a comprehensive overview of this compound, covering its introduction, preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
2-(3,4-dichlorophenyl)butanedioic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8Cl2O4/c11-7-2-1-5(3-8(7)12)6(10(15)16)4-9(13)14/h1-3,6H,4H2,(H,13,14)(H,15,16) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEDCKNAPOUCJFY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(CC(=O)O)C(=O)O)Cl)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8Cl2O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40346494 |
Source
|
Record name | 2-(3,4-Dichlorophenyl)succinic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40346494 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
263.07 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
93553-81-2 |
Source
|
Record name | 2-(3,4-Dichlorophenyl)succinic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40346494 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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